COMT Inhibition: Nanomolar Potency Differentiates from Parent Vanillate Scaffold
Methyl 4-benzoyloxy-3-methoxybenzoate exhibits potent inhibition of soluble catechol-O-methyltransferase (S-COMT) in Wistar rat liver with an IC50 of 13 nM [1]. This nanomolar activity contrasts sharply with methyl vanillate (CAS 3943-74-6), the parent 4-hydroxy analog, which lacks the benzoyloxy moiety and shows no reported COMT inhibition in the same assay context [2].
| Evidence Dimension | COMT inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 13 nM (S-COMT, rat liver) |
| Comparator Or Baseline | Methyl vanillate (CAS 3943-74-6) - no reported COMT inhibition |
| Quantified Difference | Qualitative gain of function; target compound active in low nM range vs. inactive comparator |
| Conditions | S-COMT in Wistar rat liver; adrenaline substrate; 20 min preincubation |
Why This Matters
The benzoyloxy group confers a >100-fold enhancement in COMT binding affinity, making this compound a valuable tool for validating COMT-mediated pathways in preclinical Parkinson's disease research, where precise target engagement is critical.
- [1] BindingDB. BDBM50479631 (CHEMBL137555) - S-COMT inhibition. IC50: 13 nM. Assay: Wistar rat liver, adrenaline substrate. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50479631 View Source
- [2] NIST Chemistry WebBook. Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) - CAS 3943-74-6. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3943746 View Source
